
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl 1H-imidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl 1H-imidazole-1-carboxylate is a complex organic compound that features a benzyl group linked to an imidazole ring, with a boron-containing dioxaborolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl 1H-imidazole-1-carboxylate typically involves the following steps:
Formation of the Benzyl Imidazole Intermediate: This step involves the reaction of benzyl chloride with imidazole in the presence of a base such as potassium carbonate.
Introduction of the Dioxaborolane Group: The benzyl imidazole intermediate is then reacted with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl alcohol or benzaldehyde derivatives, while substitution can introduce various functional groups onto the benzyl ring.
Wissenschaftliche Forschungsanwendungen
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl 1H-imidazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of probes for biological imaging and as a ligand in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The boron-containing dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The imidazole ring can interact with metal ions and other biomolecules, further enhancing its utility in research and industry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl 1H-imidazole-1-carboxylate is unique due to the combination of its boron-containing dioxaborolane moiety and the imidazole ring. This combination provides a versatile scaffold for various chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C17H21BN2O4 |
|---|---|
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl imidazole-1-carboxylate |
InChI |
InChI=1S/C17H21BN2O4/c1-16(2)17(3,4)24-18(23-16)14-7-5-13(6-8-14)11-22-15(21)20-10-9-19-12-20/h5-10,12H,11H2,1-4H3 |
InChI-Schlüssel |
QLPMRQFULVNIGI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


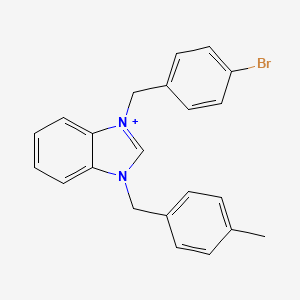
![5-Bromobenzo[d]thiazole-4-carbonitrile](/img/structure/B13365009.png)
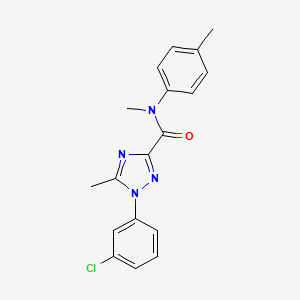
![3-[(Methylsulfanyl)methyl]-6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365021.png)
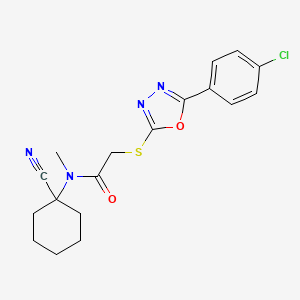

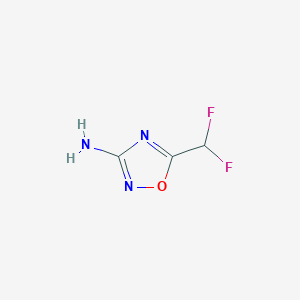
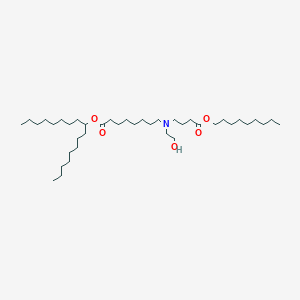
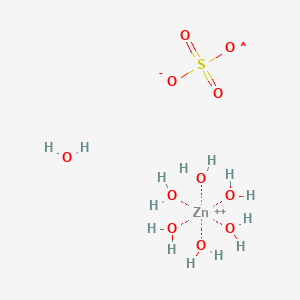
![(1R,2R)-2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)cyclopentan-1-ol](/img/structure/B13365045.png)
![1-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365048.png)
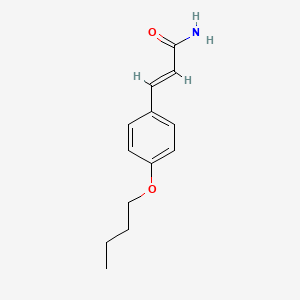
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B13365056.png)
homocysteine](/img/structure/B13365061.png)
